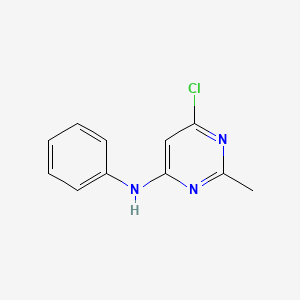

6-chloro-2-methyl-N-phenylpyrimidin-4-amine

概要

説明

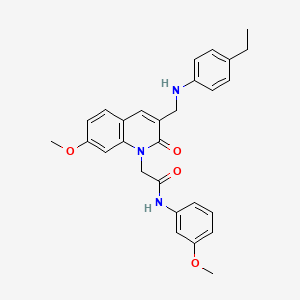

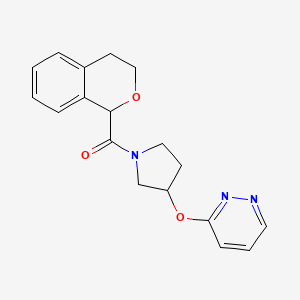

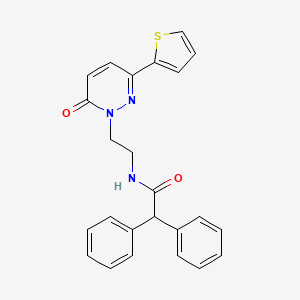

“6-chloro-2-methyl-N-phenylpyrimidin-4-amine” is a chemical compound with the molecular formula C11H10ClN3. It has a molecular weight of 219.67 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “6-chloro-2-methyl-N-phenylpyrimidin-4-amine” is 1S/C11H10ClN3/c1-13-10-7-9(12)14-11(15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) . This code provides a specific representation of the molecular structure of the compound.科学的研究の応用

Structural and Mechanistic Insights

Studies involving 6-chloro-2-methyl-N-phenylpyrimidin-4-amine and its derivatives mainly focus on understanding the chemical structure, molecular interactions, and reaction mechanisms. The compound's reactivity with nucleophiles, particularly in the context of ring transformations and amination reactions, is a recurring theme in research.

Mechanism of Amination Reactions :

- The reaction mechanisms of heterocyclic halogeno compounds, including the ones structurally similar to 6-chloro-2-methyl-N-phenylpyrimidin-4-amine, are intricate. Research highlights the transformation of chloro-phenylpyrimidine into amino-phenylpyrimidine, shedding light on the underlying mechanism which notably does not involve an attack on the 6 position but likely follows an addition-elimination process at the C(4) carbon atom (Meeteren & Plas, 2010).

Reaction Pathways and Product Formation :

- Another study explored the transformation of chloro-cyano-phenylpyrimidine to amino-cyano-phenylpyrimidine, revealing the reaction to adhere strictly to the ANRORC mechanism, a pathway that involves nucleophilic aromatic substitution followed by ring opening and ring closure (Valk & Plas, 1973).

- A different reaction involving chloro-phenylpyrimidine led to the formation of methyl-phenyl-s-triazine, indicating a ring transformation where the pyrimidine ring opens without the involvement of bicyclic intermediates. This finding gives insights into the reaction's mechanistic pathway (Meeteren & Plas, 2010).

Structural Analysis and Molecular Interactions :

- Crystallographic studies have been performed to understand the structural characteristics of compounds related to 6-chloro-2-methyl-N-phenylpyrimidin-4-amine. For instance, the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine were determined, highlighting the conformational differences and substantial hydrogen-bonding interactions within the crystal structures (Odell et al., 2007).

- The crystal structure of another derivative, cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine), was analyzed, revealing the dihedral angles between the planes of the pyrimidine ring and other components, providing insights into the molecule's geometric configuration (Jeon et al., 2015).

Safety and Hazards

特性

IUPAC Name |

6-chloro-2-methyl-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-13-10(12)7-11(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHBMHOHFOFERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-methyl-N-phenylpyrimidin-4-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate](/img/structure/B2556723.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2556726.png)

![(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556729.png)

![5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2556731.png)

![N-benzyl-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2556732.png)

![Ethyl [(2-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2556735.png)